molecular formula C10H8N2O B13936724 6-Methoxy-1H-indole-7-carbonitrile

6-Methoxy-1H-indole-7-carbonitrile

Cat. No.: B13936724
M. Wt: 172.18 g/mol
InChI Key: NLAYQXYGPOIHBO-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Chemical Reactions Analysis

6-Methoxy-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

6-Methoxy-1H-indole-7-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxy-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors, influencing various biological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

6-Methoxy-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:

    1H-Indole-3-carbaldehyde: Known for its use in synthesizing bioactive molecules.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    5-Fluoro-1H-indole-2-carboxylic acid: Used in antiviral research.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

6-methoxy-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H8N2O/c1-13-9-3-2-7-4-5-12-10(7)8(9)6-11/h2-5,12H,1H3

InChI Key

NLAYQXYGPOIHBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN2)C#N

Origin of Product

United States

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